molecular formula C9H8ClN3O2 B1415125 Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate CAS No. 1120214-92-7

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

Cat. No.: B1415125
CAS No.: 1120214-92-7
M. Wt: 225.63 g/mol
InChI Key: WRARSQVGYXYTRF-UHFFFAOYSA-N
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Description

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2. It is a pale-yellow to yellow-brown solid at room temperature and is known for its applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate typically involves the reaction of pyrrole derivatives with chlorinating agents under controlled conditions. One common method includes the use of ethyl chloroformate and a base to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using high-purity reagents and stringent quality control measures. The process may include multiple purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, thereby affecting various cellular pathways. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing substrate access.

Comparison with Similar Compounds

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is unique due to its specific structural features and reactivity. Similar compounds include:

    Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar structural motifs.

    Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.

    Avapritinib: A kinase inhibitor used in cancer therapy.

These compounds share the pyrrolo[2,1-f][1,2,4]triazine core but differ in their functional groups and specific applications.

Properties

IUPAC Name

ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-11-7(10)6-4-3-5-13(6)12-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRARSQVGYXYTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653346
Record name Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120214-92-7
Record name Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
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Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
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Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
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Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
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Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
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Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

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